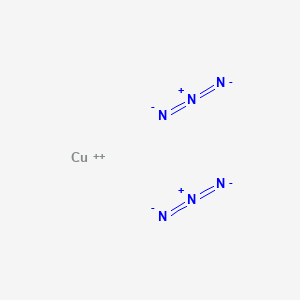

Copper azide

Description

Properties

CAS No. |

14215-30-6 |

|---|---|

Molecular Formula |

CuN6 |

Molecular Weight |

147.59 g/mol |

IUPAC Name |

copper;diazide |

InChI |

InChI=1S/Cu.2N3/c;2*1-3-2/q+2;2*-1 |

InChI Key |

SXHYOTRZGGGMEV-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2] |

Isomeric SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2] |

Canonical SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Structural Properties of Copper(II) Azide and its Coordination Complexes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Copper(II) azide (B81097) is a highly sensitive and powerful primary explosive.[1][2][3] Its synthesis and handling should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This guide is for informational and academic purposes only.

Introduction

Copper(II) azide, with the chemical formula Cu(N₃)₂, is an inorganic salt known for its extreme sensitivity to heat, friction, and impact, which limits its practical application in a pure form.[1][4] Despite its hazardous nature, there is significant scientific interest in its structural and magnetic properties. The azide ligand (N₃⁻) is a versatile building block in coordination chemistry, capable of adopting various bridging modes that mediate magnetic interactions between metal centers.[5]

Recent research has focused on stabilizing copper(II) azide by incorporating nitrogen-rich ligands, such as triazoles and tetrazoles.[2][3] This approach desensitizes the compound by blocking coordination sites, leading to the formation of energetic coordination complexes (ECCs) with enhanced thermal stability and manageable sensitivities, making them potential candidates for replacing lead-based primary explosives.[2] This guide provides an in-depth overview of the synthesis, structural characteristics, and properties of both pure and ligand-stabilized copper(II) azide.

Safety and Handling

Extreme caution is paramount when working with copper(II) azide.

-

Explosion Hazard: The compound is a primary explosive that can detonate when subjected to heat, friction, or impact.[1][4]

-

Toxicity: Like other copper salts and azides, it is hazardous. Acute copper poisoning can lead to severe health issues, including liver injury and renal failure.[4][6]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, impervious gloves, and a lab coat.[7][8]

-

Engineering Controls: All work should be conducted in a well-ventilated fume hood.[7] Use process enclosures or local exhaust ventilation to minimize exposure to dust.[7]

-

Handling: Only synthesize and handle very small quantities. Avoid grinding or scraping the material. Use non-metal spatulas.

-

Disposal: Unused copper(II) azide can be carefully destroyed with concentrated nitric acid to form non-explosive products.[9] All waste disposal must comply with institutional and regulatory guidelines.

Synthesis Protocols

The synthesis of copper(II) azide typically involves a metathesis (salt exchange) reaction in an aqueous solution.

Experimental Protocol: Synthesis of Unstabilized Copper(II) Azide

This method involves the direct reaction of a soluble copper(II) salt with an azide salt.

-

Precursor Preparation: Prepare two separate aqueous solutions: one of a soluble copper(II) salt (e.g., copper(II) chloride or copper(II) sulfate) and another of sodium azide (NaN₃).

-

Reaction: Slowly add the sodium azide solution to the stirred copper(II) salt solution. A precipitate of copper(II) azide will form. Some protocols mention the inclusion of hydroxylamine (B1172632) hydrochloride in the aqueous solution.[1]

-

Isolation: The resulting brown crystalline solid is isolated by filtration.

-

Washing & Drying: Wash the precipitate carefully with water, followed by an appropriate solvent like ethanol (B145695) or ether, to remove soluble impurities. The product should be handled wet or in solution whenever possible, as the dry powder is extremely sensitive.[1]

Experimental Protocol: Synthesis of Ligand-Stabilized Copper(II) Azide Complexes

This is a safer and more common approach in modern research, yielding more stable energetic coordination complexes.

-

Ligand-Copper Solution: Dissolve a stoichiometric amount of a soluble copper(II) salt (e.g., copper(II) acetate) and the chosen nitrogen-rich ligand (e.g., a triazole or tetrazole derivative) in water or a suitable solvent.[2]

-

Precipitation: To this solution, slowly add an aqueous solution of sodium azide with stirring.

-

Complex Formation: The desired copper(II) azide coordination complex will precipitate out of the solution.[2]

-

Isolation and Characterization: The precipitate is collected by filtration, washed, and dried carefully. The purity of the bulk material can be confirmed using techniques such as powder X-ray diffraction (PXRD), elemental analysis, and infrared (IR) spectroscopy.[2][3]

Caption: General workflow for synthesizing pure or ligand-stabilized copper(II) azide.

Structural and Physical Properties

The structural properties of copper(II) azide are highly dependent on the presence and nature of coordinating ligands.

Structure of Pure Copper(II) Azide

In its solid, unstabilized form, copper(II) azide has an orthorhombic crystal structure.[1] The structure consists of one-dimensional double chains. Key features include:

-

Coordination: Each copper(II) cation is six-coordinated by nitrogen atoms from the azide anions, resulting in a distorted octahedral geometry.[1][10]

-

Bridging: The chains are formed by four end-on (EO) bridged azide anions linking the copper centers. Each copper center is connected to two other copper(II) cations via double azide bridges.[1]

-

Azide Modes: The structure contains two distinct types of azide groups, which can be identified by doublets in the infrared spectrum.[10][11]

Caption: Simplified 2D view of the six-coordinate Cu(II) ion in the 1D chain structure.

Structure of Ligand-Stabilized Complexes

The introduction of ligands dramatically alters the crystal structure, leading to a vast array of coordination polymers with varying dimensionalities (1D, 2D, or 3D).[2]

-

Coordination Sphere: The ligand molecules occupy one or more coordination sites around the copper(II) center, which typically remains in a distorted octahedral or square-pyramidal geometry.[2][12]

-

Azide Bridging Modes: The azide ions can act as terminal (monodentate) ligands or as bridges between copper centers.[5] Common bridging modes include end-on (μ-1,1) and end-to-end (μ-1,3), which significantly influence the magnetic properties of the material.[5][13]

-

Dimensionality: Depending on the ligand and the azide coordination, the resulting structures can range from discrete dinuclear units to 1D chains, 2D layers, or complex 3D networks.[2][12]

Data Tables

Table 1: Physical and Structural Properties of Pure Copper(II) Azide

| Property | Value | Reference |

| Chemical Formula | Cu(N₃)₂ | [1] |

| Molar Mass | 147.59 g/mol | [1][6] |

| Appearance | Brown crystalline solid | [1] |

| Density | 2.6 g/cm³ | [1] |

| Crystal System | Orthorhombic | [1] |

| Coordination Geometry | Six-coordinate, distorted octahedral | [1] |

Table 2: Structural Data for an Exemplary Ligand-Stabilized Copper(II) Azide Complex: [Cu(N₃)₂(4-ATRI)₂]

| Property | Value | Reference |

| Formula | [Cu(N₃)₂(C₂H₄N₄)₂] (3) | [2] |

| Coordination Geometry | Octahedral | [2] |

| Key Feature | 1D chains formed by bridging azide anions | [2] |

| Cu1–N1 (Ligand) Bond Length | 2.006(2) Å | [2] |

| Cu1–N4 (Ligand) Bond Length | 2.005(2) Å | [2] |

| Cu1–N3 (Azide) Bond Length | 2.523(2) Å (axial) | [2] |

| N1–Cu1–N4 Bond Angle | 92.30(9)° | [2] |

| (Data from a complex with 4-amino-1,2,4-triazole (B31798) (4-ATRI) ligand) |

Spectroscopic and Thermal Properties

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The azide ion provides a strong diagnostic peak. The asymmetric stretching vibration (νₐₛ) typically appears at >2000 cm⁻¹.[14] The presence of doublets in this region can indicate the existence of crystallographically distinct azide groups within the structure.[10][11]

-

Visible Spectroscopy: The visible spectrum provides information on the d-d transitions of the Cu(II) ion and charge transfer bands, which are sensitive to the coordination environment.[15] Studies in pyridine (B92270) solution suggest a distorted octahedral environment for the cupric ion.[10][11]

Thermal Stability

-

Pure Copper(II) Azide: Decomposes explosively upon heating.[1] It emits toxic nitrogen oxides upon decomposition.[4][6]

-

Ligand-Stabilized Complexes: Coordination with nitrogen-rich ligands significantly enhances thermal stability. The decomposition points for many of these complexes are above 150 °C, with some stable up to 190 °C or higher, depending on the structure.[2] Differential thermal analysis (DTA) is a key technique for determining these exothermic decomposition events.[2][3]

Table 3: Thermal Stability of Selected Ligand-Stabilized Copper(II) Azide Complexes

| Complex | Ligand | Exothermic Event Onset (°C) | Reference |

| 3 | 4-Amino-1,2,4-triazole | > 150 | [2] |

| 5a | 1,1'-(Ethane-1,2-diyl)bis(1H-1,2,4-triazole) | ~ 190 | [2] |

| 9 | 1-Amino-5H-tetrazole | > 150 | [2] |

| 10 | 1,1'-(Ethane-1,2-diyl)bis(1H-tetrazole) | ~ 190 | [2] |

| (Data derived from DTA measurements at a heating rate of 5 °C min⁻¹) |

References

- 1. Client Challenge [copper-chemistry.fandom.com]

- 2. Advancement and stabilization of copper( ii ) azide by the use of triazole- and tetrazole ligands – enhanced primary explosives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00588J [pubs.rsc.org]

- 3. Advancement and stabilization of copper(ii) azide by the use of triazole- and tetrazole ligands – enhanced primary explosives - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. Copper(II) azide - Hazardous Agents | Haz-Map [haz-map.com]

- 5. researchgate.net [researchgate.net]

- 6. Copper(II) azide | CuN6 | CID 24745345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kernred.co.kern.ca.us [kernred.co.kern.ca.us]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Copper(II) azide - Wikipedia [en.wikipedia.org]

- 10. Magnetic and spectroscopic studies on cupric azide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 11. Magnetic and spectroscopic studies on cupric azide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

Structural and Magnetic Properties of Azide-Bridged Copper Compounds

A Comprehensive Guide to the Crystal Structure Analysis of Novel Azide-Bridged Copper Compounds

For Researchers, Scientists, and Drug Development Professionals

The study of novel azide-bridged copper compounds is a burgeoning field of research, offering insights into molecular magnetism, catalysis, and the development of new materials. The unique ability of the azide (B81097) ligand to mediate magnetic interactions between copper(II) centers makes these compounds particularly compelling. This technical guide provides an in-depth overview of the crystal structure analysis of these fascinating molecules, complete with experimental protocols and data presentation.

The azide ion (N₃⁻) can bridge two or more metal centers in various coordination modes, with the most common being the end-on (EO) and end-to-end (EE) modes. The coordination geometry around the copper(II) ions and the nature of the azide bridge significantly influence the magnetic properties of the resulting complexes. Generally, end-on bridges can lead to either ferromagnetic or antiferromagnetic coupling, while end-to-end bridges typically result in weak antiferromagnetic interactions.[1][2] The magnetic behavior is also dependent on the Cu–N–Cu bridging angle.[3]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for a selection of novel azide-bridged copper compounds. This data is essential for understanding the precise molecular geometry and for comparative analysis between different structures.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Cu-Cu distance (Å) | Bridging Mode(s) |

| [Cu₂(tn)₂(N₃)₄] (1) | C₆H₂₀Cu₂N₁₄ | Monoclinic | P2₁/c | 10.112(2) | 31.938(4) | 9.718(2) | 95.00(2) | - | End-on, End-to-end |

| [Cu₄(cmpy)₄(N₃)₅Cl₃] (2) | C₃₂H₄₀Cl₃Cu₄N₂₁ | - | - | - | - | - | - | - | End-on |

| [Cu₂(L¹)₂(N₃)₂][ClO₄]₂ (3) | C₂₄H₃₂Cl₂Cu₂N₁₄O₈ | - | - | - | - | - | - | 2.64 | End-on |

| [Cu₂(heae)(N₃)₂]n (4) | C₈H₁₆Cu₂N₈O₂ | Monoclinic | P2₁/c | 9.1588(18) | 6.6238(13) | 14.602(3) | - | 4.2464(7) | End-on |

| [Cu₂(L²)₂(μ₁,₁-N₃)₂] (5) | C₃₄H₃₄Cu₂N₈O₄ | Monoclinic | P2₁/c | 10.7926(4) | 12.4222(4) | 11.0894(4) | 100.085(2) | 3.36 | End-on |

L¹ = 1-(imidazol-4-yl)-2-[(2-pyridylmethylene)amino]ethane[4] tn = 1,3-diaminopropane[1] cmpy = 2-(chloromethyl)pyridine[3] heae = dianion of N,N′-bis(N-hydroxyethylaminoethyl)oxamide[5] HL² = 2-[(3-amino-2,2-dimethylpropylimino)-methyl]-4-bromophenol[6]

Experimental Protocols

The synthesis and characterization of azide-bridged copper compounds involve a series of precise experimental procedures. Below are detailed methodologies for the key experiments.

Synthesis of Azide-Bridged Copper(II) Complexes

The synthesis of these complexes is typically achieved through the self-assembly of a copper(II) salt, a suitable organic ligand, and a source of azide ions in a solvent.

General Procedure:

-

Ligand Solution Preparation: Dissolve the primary organic ligand in a suitable solvent such as methanol, ethanol, or acetonitrile.

-

Copper Salt Addition: To the stirred ligand solution, add a solution of a copper(II) salt (e.g., Cu(ClO₄)₂·6H₂O, Cu(NO₃)₂·3H₂O, or CuCl₂·2H₂O) in the same solvent.

-

Azide Addition: Slowly add a solution of sodium azide (NaN₃) in the solvent to the reaction mixture. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

-

Crystallization: The resulting solution is typically stirred for a period ranging from minutes to hours. The solution is then filtered, and the filtrate is left for slow evaporation at room temperature. Single crystals suitable for X-ray diffraction are usually obtained within a few days to weeks.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of these compounds.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential solvent loss. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

-

Data Analysis: The final refined structure provides precise information on bond lengths, bond angles, unit cell parameters, and the overall molecular packing.

Magnetic Susceptibility Measurements

The magnetic properties of azide-bridged copper compounds are highly dependent on their structure. Magnetic susceptibility measurements as a function of temperature are crucial for understanding the nature and strength of the magnetic interactions between the copper(II) ions.

Procedure:

-

Sample Preparation: A powdered sample of the crystalline material is loaded into a gelatin capsule or a similar sample holder.

-

Measurement: The magnetic susceptibility of the sample is measured over a temperature range (typically 2-300 K) using a SQUID (Superconducting Quantum Interference Device) magnetometer.

-

Data Analysis: The molar magnetic susceptibility (χₘ) is corrected for the diamagnetic contributions of the constituent atoms. The experimental data is then fitted to an appropriate theoretical model based on the Hamiltonian H = -2J S₁·S₂ for dimeric systems or more complex models for extended structures to determine the magnetic exchange coupling constant (J). A positive J value indicates a ferromagnetic interaction, while a negative J value signifies an antiferromagnetic interaction.[4]

Visualizing Workflows and Relationships

Diagrams are powerful tools for visualizing complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow for crystal structure analysis and the relationship between the azide bridging mode and the resulting magnetic properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. X-Ray crystal structures and magnetic properties of azide-bridged binuclear copper(II) complexes containing the Schiff-base ligand derived from 2-pyridinecarbaldehyde and histamine. Structure–magnetism relationship - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Magnetic intricacies of Copper(II) Azide Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating and complex world of copper(II) azide (B81097) complexes, with a specific focus on their magnetic properties. The unique ability of the azide ligand to mediate a diverse range of magnetic interactions, from strong ferromagnetic to antiferromagnetic coupling, makes these compounds a rich area of study for materials science and has potential implications in the design of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, structural characterization, and magnetic behavior of these complexes, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction to the Magnetism of Copper(II) Azide Complexes

The magnetic properties of copper(II) azide complexes are predominantly governed by the superexchange mechanism, where the azide ligand acts as a bridge, facilitating magnetic interactions between the paramagnetic copper(II) centers (d⁹ configuration, S = 1/2). The nature and magnitude of this magnetic coupling are highly sensitive to the structural parameters of the complex, particularly the coordination mode of the azide ligand and the geometry around the copper(II) ions.

The azide ion (N₃⁻) can coordinate to metal centers in several ways, with the most common being the end-on (μ-1,1) and end-to-end (μ-1,3) bridging modes. These different bridging fashions lead to distinct orbital overlaps between the copper(II) d-orbitals and the molecular orbitals of the azide ligand, resulting in either ferromagnetic (alignment of spins) or antiferromagnetic (anti-parallel alignment of spins) coupling. Generally, end-on bridging tends to promote ferromagnetic interactions, while end-to-end bridging often leads to antiferromagnetic coupling. However, the interplay of other structural factors, such as bond angles and distances, can significantly influence the final magnetic behavior.

Quantitative Magnetic Data

The magnetic properties of a variety of copper(II) azide complexes have been extensively studied. The following tables summarize key magnetic parameters, such as the exchange coupling constant (J) and the Weiss constant (θ), for a selection of representative compounds. The sign of J indicates the nature of the magnetic coupling: a positive value signifies ferromagnetic coupling, while a negative value indicates antiferromagnetic coupling.

| Complex | Bridging Mode | J (cm⁻¹) | g-factor | Weiss Constant (θ) (K) | Reference |

| [Cu₂(L¹)₂(N₃)₂][ClO₄]₂ | End-on | - | - | +23 | [1] |

| [Cu₂(L¹)₂(N₃)₃]Cl·2H₂O | End-to-end | -0.5 | - | - | [1] |

| [Cu(L¹ − H)(μ-1,3-N₃)]ₙ(H₂O)₂ₙ | End-to-end | -4.3 | 2.1 | - | [2] |

| [Cu₂(L²)₂(μ-1,3-N₃)₂(ClO₄)₂] | End-to-end | +2.4 | 2.11 | - | [2] |

| A dinuclear Cu(II) complex with N₃⁻ and tpmc | End-on | +2.0 | - | - | [3] |

| A dinuclear Cu(II) complex with two N₃⁻ and tpmc | End-on | +3.4 | - | - | [3] |

| [Cu₂(bpba)(CH₃COO)₄] | - | - | - | - | [4] |

| --INVALID-LINK--∙2H₂O∙MeOH | - | - | - | - | [4] |

| [Cu₂(L)₂(N₃)₂] | End-on | - | - | - | [4] |

| [Cu₂(L)₂(NCS)₂] | - | - | - | - | [4] |

| [Cu(NITmPy)₂(N₃)₂]ₙ | - | - | - | - | [5] |

Note: L¹, L², tpmc, bpba, and NITmPy represent different organic ligands as described in the cited literature.

Experimental Protocols

The investigation of the magnetic properties of copper(II) azide complexes involves several key experimental stages, from synthesis to characterization.

Synthesis of Copper(II) Azide Complexes

The synthesis of copper(II) azide complexes is typically achieved through self-assembly in solution, where a soluble copper(II) salt is reacted with an organic ligand and a source of azide ions, such as sodium azide. The choice of solvent, temperature, and stoichiometry can influence the final product.

General Synthetic Procedure:

A common method involves dissolving a copper(II) salt, such as copper(II) nitrate (B79036) or perchlorate, and the desired organic ligand in a suitable solvent (e.g., ethanol, methanol, or water). An aqueous solution of sodium azide is then added dropwise to this mixture with constant stirring. The resulting copper(II) azide complex often precipitates out of the solution and can be collected by filtration, washed, and dried.[6] For instance, the synthesis of [Cu(HAld)(Ald)(N₃)] involved adding an ethanolic solution of Cu(NO₃)₂·3H₂O to an ethanolic solution of pyridine-2-aldoxime, followed by the dropwise addition of a saturated aqueous solution of NaN₃.[6]

Caution: Azide compounds, particularly heavy metal azides, can be explosive and should be handled with extreme care and in small quantities. Appropriate safety precautions must be taken.

Magnetic Susceptibility Measurements

The magnetic susceptibility of copper(II) azide complexes is typically measured over a range of temperatures (e.g., 2-300 K) using a SQUID (Superconducting Quantum Interference Device) magnetometer.[7][8]

Experimental Workflow:

Caption: Workflow for Magnetic Susceptibility Measurement.

The powdered sample is placed in a sample holder (e.g., a gelatin capsule) and mounted in the SQUID magnetometer. The sample is then cooled to a low temperature, and the magnetization is measured as a function of temperature under a constant applied magnetic field. The molar magnetic susceptibility (χM) is then calculated and corrected for the diamagnetic contributions of the sample holder and the constituent atoms. The data is often presented as plots of χM vs. T and χMT vs. T, which provide insights into the nature of the magnetic interactions.

Structural Characterization

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of copper(II) azide complexes.[6] This technique provides detailed information about bond lengths, bond angles, and the coordination environment of the copper(II) ions, which is crucial for understanding the structure-property relationships. Other characterization techniques include elemental analysis, infrared (IR) spectroscopy, and differential thermal analysis (DTA).[9][10]

Structure-Magnetism Correlations

The magnetic behavior of copper(II) azide complexes is intricately linked to their molecular structure. The following diagram illustrates the general relationship between the azide bridging mode and the resulting magnetic coupling.

Caption: Azide Bridging Mode vs. Magnetic Coupling.

While this is a general trend, exceptions exist, and the precise magnetic behavior is a result of a delicate balance of various structural parameters. For instance, in dibridged complexes, symmetric end-on azido (B1232118) bridges typically lead to strong ferromagnetic interactions, whereas symmetric end-to-end azido bridges result in strong antiferromagnetic interactions.[11] Asymmetric end-to-end bridges can lead to negligible or weakly antiferromagnetic interactions.[11]

Conclusion

The magnetic properties of copper(II) azide complexes represent a rich and multifaceted field of study. The ability of the azide ligand to mediate a wide range of magnetic interactions, coupled with the structural versatility of copper(II) coordination chemistry, provides a powerful platform for the design of novel magnetic materials. A thorough understanding of the synthesis, structural characterization, and magnetic behavior of these complexes is essential for researchers and scientists working in materials science, coordination chemistry, and potentially in the development of new therapeutic agents where magnetic properties could be exploited. This guide provides a foundational understanding of these core principles and methodologies.

References

- 1. X-Ray crystal structures and magnetic properties of azide-bridged binuclear copper(II) complexes containing the Schiff-base ligand derived from 2-pyridinecarbaldehyde and histamine. Structure–magnetism relationship - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, crystal structure, and magnetic properties of two new Cu(II) complexes with end-to-end azido bridging ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A novel two-dimensional copper(ii)–radical complex [Cu(NITmPy)2(N3)2]n: structure and magnetic properties - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Advancement and stabilization of copper(ii) azide by the use of triazole- and tetrazole ligands – enhanced primary explosives - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 10. Advancement and stabilization of copper( ii ) azide by the use of triazole- and tetrazole ligands – enhanced primary explosives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00588J [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability of Copper(I) and Copper(II) Azides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(I) azide (B81097) (CuN₃) and copper(II) azide (Cu(N₃)₂) are highly energetic materials known for their powerful explosive properties and significant thermal sensitivity. This technical guide provides a comprehensive overview of their thermal stability, consolidating key quantitative data, detailing experimental protocols for their synthesis and analysis, and illustrating the fundamental pathways of their preparation and decomposition. Understanding the thermal behavior of these compounds is critical for their safe handling, potential application in advanced energetic systems, and for the prevention of accidental initiation. While both compounds exhibit high thermal stability with decomposition temperatures generally above 200°C, they are notoriously sensitive to initiation by impact, friction, and electrostatic discharge, which has historically limited their practical application.[1] This document serves as a core reference for professionals requiring in-depth knowledge of these hazardous yet scientifically significant materials.

Introduction

Copper azides, in both the +1 and +2 oxidation states, are primary explosives that have garnered significant scientific interest. Their high nitrogen content and propensity to rapidly decompose into solid copper and nitrogen gas make them powerful energetic materials. However, this reactivity is coupled with extreme sensitivity, rendering them too hazardous for most practical uses without stabilization.[1] Research into stabilizing copper(II) azide through coordination with nitrogen-rich ligands has shown promise in desensitizing the molecule while maintaining its high thermal stability.[1] This guide focuses on the intrinsic thermal properties of the pure copper(I) and copper(II) azides, providing a foundational understanding for further research and development.

Thermal Stability and Decomposition Data

The thermal behavior of copper azides is typically characterized using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA). These methods measure heat flow and mass loss as a function of temperature, providing critical data on decomposition temperatures and reaction kinetics.

Copper(II) Azide (Cu(N₃)₂)

Quantitative thermal analysis of copper(II) azide, particularly in nanostructured forms, has provided valuable kinetic data. The following table summarizes key parameters obtained from non-isothermal DSC measurements of copper azide nanowire arrays at various heating rates.

| Heating Rate (β) | Onset Temp (T₀) | Peak Temp (Tₚ) | Apparent Activation Energy (Eₐ) | Ref. |

| 2.5 K/min | 452.8 K (179.7°C) | 473.3 K (200.2°C) | 94.08 kJ/mol (Kissinger) | |

| 5.0 K/min | 467.3 K (194.2°C) | 480.8 K (207.7°C) | 97.09 kJ/mol (Ozawa) | |

| 10.0 K/min | 478.2 K (205.1°C) | 488.8 K (215.7°C) | ||

| 15.0 K/min | 483.7 K (210.6°C) | 494.5 K (221.4°C) |

Table 1: Thermal decomposition data for Copper(II) Azide nanowire arrays.

In composite form, such as with graphene, the decomposition peak of Cu(N₃)₂ is reported at 215.49 °C with a calculated apparent activation energy of 113.42 kJ/mol.[2] Another study on Cu(N₃)₂ confined within carbon nanotubes reported an exothermic peak at 210.95 °C.[2]

Copper(I) Azide (CuN₃)

Quantitative thermal decomposition data for pure copper(I) azide is less prevalent in the literature, largely due to its extreme sensitivity which makes it difficult to handle and analyze safely. It is generally reported to have a high decomposition temperature, exceeding 200°C, but is considered even more sensitive than its copper(II) counterpart.[1] Lacking detailed experimental data, specific values for its decomposition onset, peak temperature, and activation energy are not available at this time.

Enthalpy of Decomposition

ΔH°reaction = ΣΔHf°(products) - ΣΔHf°(reactants)

For the decomposition of copper(II) azide: Cu(N₃)₂(s) → Cu(s) + 3N₂(g)

The enthalpy of formation for the products in their standard states is zero (ΔHf°(Cu(s)) = 0; ΔHf°(N₂(g)) = 0). Therefore, the enthalpy of decomposition is the negative of the enthalpy of formation of copper(II) azide:

ΔH°decomp = - ΔHf°(Cu(N₃)₂)

Similarly, for copper(I) azide: CuN₃(s) → Cu(s) + 1.5N₂(g) ΔH°decomp = - ΔHf°(CuN₃)

Specific, authoritative values for the standard enthalpy of formation for CuN₃ and Cu(N₃)₂ are not available in the reviewed literature.

Experimental Protocols

Safety Warning: Copper azides are extremely sensitive primary explosives. Their synthesis and handling should only be attempted by trained professionals in a properly equipped laboratory with appropriate safety measures, including blast shields, remote handling equipment, and non-sparking tools. Samples should be kept wet with a non-reactive solvent (e.g., water or ethanol) whenever possible.

Synthesis of Copper(II) Azide

Copper(II) azide is typically prepared via a metathesis reaction between a water-soluble copper(II) salt and an alkali metal azide.

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride (CuCl₂)

-

Sodium azide (NaN₃)

-

Deionized water

Procedure:

-

Prepare a dilute aqueous solution of the copper(II) salt (e.g., 0.1 M CuSO₄).

-

Prepare a separate dilute aqueous solution of sodium azide (e.g., 0.2 M NaN₃).

-

While vigorously stirring the copper salt solution, slowly and carefully add the sodium azide solution dropwise.

-

A brown precipitate of copper(II) azide will form immediately. The reaction is: Cu²⁺(aq) + 2N₃⁻(aq) → Cu(N₃)₂(s).

-

Allow the precipitate to settle.

-

Carefully decant the supernatant liquid.

-

Wash the precipitate several times with deionized water, followed by washes with ethanol (B145695) to remove water.

-

Crucially, do not allow the precipitate to dry completely unless it is in its final, intended configuration for analysis and in minute quantities (sub-milligram). Store wet under ethanol.

Synthesis of Copper(I) Azide

The synthesis of copper(I) azide requires the reduction of Cu(II) to Cu(I) or starting with a Cu(I) salt, as Cu(I) is the desired oxidation state.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium azide (NaN₃)

-

A mild reducing agent such as sodium bisulfite (NaHSO₃) or hydroxylamine (B1172632) hydrochloride.

-

Deionized water

Procedure:

-

Prepare a dilute aqueous solution of copper(II) sulfate.

-

Add the reducing agent to the copper solution and stir until the blue color fades, indicating the reduction of Cu(II) to Cu(I).

-

Separately, prepare a dilute aqueous solution of sodium azide.

-

Slowly add the sodium azide solution to the reduced copper solution. A precipitate of copper(I) azide will form.

-

Follow the washing and handling procedures as described for copper(II) azide, exercising extreme caution.

Thermal Analysis Protocol (DSC/TGA)

This protocol outlines a general procedure for the thermal analysis of energetic materials like copper azides, adhering to safety standards such as STANAG 4515.[3][4]

Instrumentation:

-

A calibrated Differential Scanning Calorimeter (DSC) or a simultaneous TGA/DSC instrument.

-

Crucibles (Pans): Typically aluminum or copper, depending on reactivity. Vented or non-hermetically sealed pans are often used for explosives to avoid pressure buildup.

-

Precision microbalance (for weighing samples).

Procedure:

-

Sample Preparation: Under safe handling conditions (e.g., in a fume hood behind a blast shield), carefully place a very small amount of the wet this compound sample onto a watch glass. Allow the solvent to evaporate in a controlled manner immediately before the measurement. The final sample mass should be minimal, typically in the range of 0.1 to 1.0 mg.

-

Encapsulation: Transfer the dry sample into the DSC pan. If using a lid, place it on top but avoid hermetically sealing it unless the instrument and protocol are specifically designed for the pressures generated.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument's analysis cell.

-

Purge the cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).[5]

-

-

Thermal Program:

-

Set the instrument to equilibrate at a sub-ambient or ambient starting temperature (e.g., 30°C).

-

Apply a linear heating ramp at a controlled rate. For kinetic studies, multiple heating rates are used (e.g., 2.5, 5, 10, 15 K/min).

-

The temperature range should extend beyond the expected decomposition temperature (e.g., up to 300°C or 400°C).

-

-

Data Analysis:

-

Record the heat flow (DSC) and/or mass change (TGA) as a function of temperature.

-

Determine the onset temperature (T₀) and the peak maximum temperature (Tₚ) of the exothermic decomposition peak.

-

If multiple heating rates were used, calculate the activation energy (Eₐ) using methods such as the Kissinger or Ozawa-Flynn-Wall method.

-

Visualized Pathways and Workflows

Synthesis Pathway

The following diagram illustrates the general chemical pathways for the synthesis of copper(I) and copper(II) azides.

Experimental Analysis Workflow

This diagram outlines the logical flow of work from sample preparation to data analysis in a typical thermal stability study.

Proposed Decomposition Pathway

Based on first-principles calculations, the thermal decomposition of this compound is initiated on the crystal surface. The proposed mechanism involves a synergistic effect between adjacent azide chains, leading to the formation and desorption of nitrogen molecules.[6]

Conclusion

The thermal stability of copper(I) and copper(II) azides presents a duality of high decomposition temperatures and extreme sensitivity. While quantitative data for copper(II) azide provides a clear picture of its decomposition kinetics, a similar detailed understanding of pure copper(I) azide remains elusive in the literature, highlighting an area for future research, contingent on the development of safer handling and analysis techniques. The protocols and pathways detailed in this guide offer a foundational resource for researchers. Any work with these materials must be predicated on a profound respect for their hazardous nature and conducted with the most stringent safety protocols. Continued research, particularly in the area of ligand stabilization, may yet unlock practical applications for these powerful energetic compounds.

References

- 1. Advancement and stabilization of copper( ii ) azide by the use of triazole- and tetrazole ligands – enhanced primary explosives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00588J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Copper(II) azide | CuN6 | CID 24745345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

formation and properties of nano copper azide energetic materials

An In-depth Technical Guide to Nano Copper Azide (B81097) Energetic Materials

Introduction

Nano copper azide (Cu(N₃)₂) is a primary explosive that has garnered significant interest from researchers in the field of energetic materials. Its appeal lies in its high energy density, excellent initiation capabilities, and its nature as a "green" alternative to traditional lead-based primary explosives like lead azide.[1][2] The development of micro-electromechanical systems (MEMS) and the trend towards miniaturization in weapon systems have created a demand for primary explosives that are not only powerful but also compatible with micro-fabrication processes.[1][3]

However, the practical application of nano this compound has been significantly hindered by its extremely high sensitivity to external stimuli such as electrostatic discharge, impact, and friction.[1][4] This inherent instability makes its handling, processing, and storage exceptionally dangerous.[1] Consequently, a substantial portion of research has been dedicated to developing safer synthesis methods and modifying nano this compound to reduce its sensitivity while retaining its superior energetic performance. This guide provides a comprehensive overview of the formation, properties, characterization, and safety protocols associated with nano this compound energetic materials.

Formation and Synthesis of Nano this compound

The extreme sensitivity of this compound powder necessitates synthesis methods that avoid handling the pure, bulk material. The predominant strategy is the in-situ reaction, where a copper-based precursor, often integrated into its final device configuration, is converted directly into this compound.[2][5]

Key Synthesis Strategies

-

Gas-Solid Phase Azidation of Porous Copper: This is the most common method, involving the reaction of a porous copper precursor with hydrazoic acid (HN₃) gas.[1][6] The porous structure provides a high surface area for the reaction, and its morphology can be controlled to tune the density and performance of the final this compound.[2][6] Precursors can be fabricated through methods like powder sintering or using templates like polystyrene (PS) spheres.[2][6]

-

Synthesis from Copper Compounds:

-

Copper Hydroxide (B78521) Precursors: A facile and safer method utilizes layered copper hydroxide, which can be synthesized easily. This approach significantly shortens the reaction time and avoids the generation of hazardous byproducts like cuprous azide.[7]

-

CuO Nanostructures: Arrays of CuO nanorods have been used as precursors in an electrically assisted azide method in a NaN₃ solution to generate nested this compound films with improved electrostatic stability.[1]

-

Metal-Organic Frameworks (MOFs): Copper-containing MOFs can be used as templates. Through processes like electrospinning, carbonization, and subsequent in-situ azidation, thin-film carbon-based nano this compound composites can be prepared.[1]

-

-

Composite Formation for Enhanced Safety: To mitigate the high sensitivity, this compound is often synthesized within a conductive matrix. Carbon-based materials like graphene and carbon nanotubes (CNTs) are ideal for this purpose as they effectively dissipate electrostatic charges, significantly improving safety.[1][8][9]

Experimental Protocols

Protocol 1: In-Situ Gas-Solid Azidation of Nanoporous Copper (NPC)

This protocol is adapted from methodologies described for creating this compound for micro-initiators.[2][3][6]

-

Precursor Preparation (Powder Sintering):

-

Prepare nanoporous copper with a desired particle size (e.g., 30 nm, 60 nm) through powder sintering of materials like copper oxalate. Doping with copper acetate (B1210297) can help in reducing the final particle size.[2]

-

Press the nanoporous copper powder into the desired shape or device component.

-

-

Hydrazoic Acid (HN₃) Gas Generation:

-

Caution: Hydrazoic acid is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety shields and personal protective equipment.

-

The gas is typically generated by the reaction of sodium azide (NaN₃) with an acid, such as stearic acid.[7] In a typical setup, NaN₃ and stearic acid (1:1 molar ratio) are co-heated to approximately 120 °C.[7] The generated HN₃ gas is then passed into the reaction chamber.

-

-

Azidation Reaction:

Protocol 2: Synthesis of Carbon-Composite this compound (CA/C) from Layered Copper Hydroxide

This protocol is based on a facile synthesis method reported by Li, et al.[7][10]

-

Precursor Synthesis (Cu(OH)Sal):

-

Synthesize layered copper hydroxide nanosheets intercalated with salicylic (B10762653) acid (Cu(OH)Sal) as the precursor. This method is described as being simple, green, and efficient.[7]

-

-

Carbonization:

-

Carbonize the Cu(OH)Sal precursor in a tube furnace under a nitrogen atmosphere at 600 °C for 30 minutes to obtain a carbonized product (Cu/C).[7] The resulting material consists of copper nanoparticles embedded within carbon nanosheets.

-

-

In-Situ Azidation:

-

Place the Cu/C product in a ventilation device.

-

Generate HN₃ gas as described in Protocol 1 (co-heating sodium azide and stearic acid).

-

Pass the HN₃ gas through the Cu/C material for approximately 24 hours to yield the final CA/C composite.[7] This method results in CA nanorods embedded within the carbon matrix.

-

Visualization of Synthesis Workflow

Caption: General workflow for the synthesis of nano this compound.

Properties of Nano this compound

The properties of nano this compound are highly dependent on its morphology, density, and whether it is in a pure form or part of a composite material.

Physical and Energetic Properties

Nano this compound is a medium-density explosive.[4] Its morphology can range from needle-like crystals to dense films and nanorods, depending on the precursor and synthesis conditions.[2][7] A key challenge is achieving a high density, which is crucial for detonation performance, while maintaining safety. For instance, the density of this compound prepared from nanoporous copper has been reported as high as 2.38 g/cm³.[6]

The most critical properties are its sensitivity and detonation performance. Unmodified nano this compound is extremely sensitive, but this can be significantly improved through composite materials.

Table 1: Sensitivity of Nano this compound Materials

| Material | Electrostatic Sensitivity (E₅₀) (mJ) | Flame Sensitivity (H₅₀) (cm) | Reference(s) |

| Pure this compound Powder | 0.05 | - | [1] |

| Nested CA Film (from CuO NRs) | 0.81 | - | [1] |

| CA/rGO Composite (15% rGO) | 0.92 | 47 | [1] |

| CA/SA Composite | 0.92 | - | [10][11] |

| CA/C Composite | 1.06 | - | [10][11] |

| CA-HPCH Composite | 1.1 | ≥ 60 | [5] |

| Carbon-based CA (from Cu-phthalate) | 1.6 | 42 | [1] |

| Thin-film Carbon-based CA (from MOF) | 9.0 | - | [1] |

Table 2: Detonation Performance of Nano this compound

| Material | Minimum Charge to Detonate Secondary Explosive | Secondary Explosive | Reference(s) |

| Carbon-based CA | 10 mg | Hexogen (RDX) | [1] |

| CA from 100 nm NPC Precursor | 1.6 mg | CL-20 | [2][3] |

| CA/C Composite | 1.0 mg | CL-20 | [7][11] |

| CA from 30 nm & 60 nm NPC Precursor | 0.8 mg | CL-20 & HNS-IV | [2][3] |

Thermal Properties

The thermal decomposition of nano this compound is a critical parameter for its stability and performance. For a nano this compound/reduced graphene oxide composite, the exothermic reaction peak temperature was observed at 189.7°C, with a significant energy release of approximately 1521.5 J/g.[1] The decomposition mechanism is complex and can be influenced by the specific crystal surface, with simulations showing different energy barriers for N-N bond rupture on different surfaces.[12]

Table 3: Thermal Properties of Nano this compound Composites

| Material | Decomposition Peak Temp. (°C) | Heat Release (J/g) | Reference(s) |

| Nano CA/rGO Composite | 189.7 | ~1521.5 | [1] |

Characterization Methods

A suite of analytical techniques is employed to characterize the morphology, composition, and performance of nano this compound.

-

Scanning Electron Microscopy (SEM): Used to visualize the surface morphology, particle size, and structure of the precursors and the final this compound product.[1]

-

X-ray Diffraction (XRD): Confirms the chemical composition and crystalline structure of the material, distinguishing between CuN₃, Cu(N₃)₂, and any unreacted copper or byproducts.[2]

-

Thermogravimetry-Differential Scanning Calorimetry (TG-DSC) / (TG-DTA): These techniques are used to study the thermal stability and decomposition behavior of the material, identifying exothermic decomposition peaks and measuring heat release.[6]

-

Sensitivity Testing: Specialized equipment is used to determine the sensitivity to electrostatic discharge (E₅₀), impact, and friction (H₅₀), providing quantitative data on the material's safety.[1]

-

Detonation Performance Tests: The initiation ability is verified by designing micro-initiators containing the nano this compound and testing their ability to detonate a standard secondary explosive charge (e.g., CL-20, HNS-IV).[2][3]

Visualization of Characterization Workflow

Caption: Workflow for the characterization of nano this compound.

Safety and Handling Protocols

The extreme sensitivity of this compound demands stringent safety protocols. The general guidelines for handling azides and nanomaterials must be strictly followed.

Core Safety Principles

-

Avoid Pure Material: Whenever possible, work with this compound in-situ. The synthesis of pure, isolated nano this compound powder should be avoided due to the high risk of accidental detonation.[1][2]

-

Eliminate Ignition Sources: this compound is highly sensitive to spark, friction, and impact. All work areas must be free of static electricity. Grounding of all equipment and personnel is mandatory. Use non-sparking tools made of materials like plastic or wood.[13]

-

Material Compatibility:

-

Metals: NEVER allow azides to come into contact with metals, especially copper, lead, brass, or silver, as this can form highly unstable and sensitive metal azides.[13][14][15] Use glass or PVC equipment.

-

Acids: Do not mix azides with acids. This reaction produces hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[13][14]

-

Solvents: Avoid halogenated solvents like dichloromethane (B109758) and chloroform (B151607) as reaction media.[13]

-

-

Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and heavy-duty gloves are mandatory. For any procedure with a risk of explosion, a blast shield is essential.[14][16]

-

Engineered Controls: All manipulations of nanomaterials, especially in powder form, must be conducted within a chemical fume hood or a glove box to prevent inhalation of potentially toxic nanoparticles.[16][17]

Waste Disposal

-

Azide-containing waste is considered highly hazardous. It must NEVER be poured down the drain, as it can react with copper or lead in the plumbing to form explosive salts.[14]

-

All azide waste, including dilute solutions and contaminated materials, must be collected in separate, clearly labeled containers and disposed of through a certified chemical waste program.[13][14]

-

Deactivation of dilute azide solutions (≤5%) can be performed by reacting with nitrous acid, but this process itself is hazardous (produces toxic nitric oxide) and must be done in a fume hood by trained personnel.[14]

Conclusion

Nano this compound stands out as a promising lead-free primary explosive, offering high performance that meets the demands of modern miniaturized initiation systems. The primary obstacle to its widespread use remains its severe sensitivity. Research has demonstrated that this challenge can be effectively addressed by synthesizing this compound within conductive composite structures, particularly those incorporating carbon materials like graphene. The development of safe, reliable, and scalable in-situ synthesis protocols is paramount for transitioning nano this compound from a laboratory curiosity to a practically applicable energetic material. Future work will likely focus on further enhancing the safety and stability of these composites while optimizing their energy output for next-generation micro-detonators.

References

- 1. Research Progress of Nano this compound [scirp.org]

- 2. Study on the Effect of Nanoporous Copper Particle Size on Copper-Based Azide [mdpi.com]

- 3. Study on the Effect of Nanoporous Copper Particle Size on Copper-Based Azide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper(II) azide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound Confined Inside Templated Carbon Nanotubes | Scilit [scilit.com]

- 10. Facile Synthesis of Energetic Nanoparticles of this compound with High Initiation Ability for Micro-Initiator Applications Using Layered Copper Hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. chemistry.unm.edu [chemistry.unm.edu]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. guideline for safe use of nanomaterials – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

synthesis of one-dimensional and two-dimensional copper azide structures

An In-depth Technical Guide to the Synthesis of One-Dimensional and Two-Dimensional Copper Azide (B81097) Structures

Abstract

Copper azide (Cu(N₃)₂) is a primary explosive material known for its high energy density. The synthesis of this material into controlled low-dimensional structures, such as one-dimensional (1D) nanowires and two-dimensional (2D) thin films, is an emerging area of research with potential applications in micro-initiators and nanoenergetics-on-a-chip systems. However, the extreme sensitivity of this compound presents significant synthetic challenges. This guide provides a comprehensive overview of the prevailing synthesis strategies, focusing on safer, multi-step in situ methods. It details the preparation of copper-based precursor nanostructures and their subsequent conversion to this compound through liquid- and gas-solid phase reactions. This document is intended for researchers and scientists, offering detailed experimental protocols, quantitative data, and critical safety information. For drug development professionals, a distinction is made between the synthesis of this energetic material and the related, widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Critical Safety Considerations

Warning: this compound is a highly sensitive and powerful primary explosive. It is extremely sensitive to shock, friction, heat, and electrostatic discharge.[1] The synthesis and handling of this compound and its immediate precursors, such as hydrazoic acid (HN₃), must only be performed by trained personnel in a specialized laboratory equipped with appropriate safety measures, including remote handling capabilities, blast shields, and non-sparking tools.

Key Safety Protocols:

-

Avoid Metal Contact: Never use metal spatulas or allow contact with metals like lead or copper in plumbing, as this can form highly explosive heavy metal azides.[2][3][4]

-

Acid Incompatibility: Avoid mixing azides with acids, which can generate highly toxic and explosive hydrazoic acid gas.[2][3]

-

Solvent Choice: Halogenated solvents like dichloromethane (B109758) should not be used as reaction media with azides.[2]

-

Waste Disposal: Azide-containing waste is hazardous and must be collected separately and disposed of through a certified chemical waste program. Never pour azide solutions down the drain.[3][4]

-

Personal Protective Equipment (PPE): A lab coat, safety goggles or a face shield, and appropriate gloves are mandatory. All work involving potentially explosive compounds should be conducted within a fume hood with the sash lowered and using a blast shield.[3]

Synthesis of One-Dimensional (1D) this compound Structures

The direct synthesis of 1D this compound nanostructures is not well-documented due to the material's instability. The most viable approach is a two-step method involving the synthesis of a stable 1D copper or copper oxide precursor, followed by its chemical conversion to this compound. This guide focuses on the synthesis of copper oxide (CuO) nanorod arrays as a precursor, which are then converted to a this compound film via a liquid-solid reaction.[5]

Step 1: Synthesis of 1D CuO Nanorod Precursor

A common method for creating CuO nanorods is the thermal decomposition of a copper-based complex. This allows for the formation of well-defined, high-purity nanostructures without requiring a template.

Table 1: Quantitative Data for 1D CuO Nanorod Precursor Synthesis

| Parameter | Value / Description | Source |

|---|---|---|

| Precursors | Copper nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), Dipicolinic acid (DPA), L-lysine | |

| Molar Ratio | DPA / L-lysine / Copper Nitrate = 1 / 1 / 0.5 | |

| Solvent | Deionized Water | |

| Aging Time | 24 hours (for crystallization of Cu-complex) | |

| Calcination Temp. | 600 °C |

| Resulting Dimensions | Length: 150-200 nm; Diameter: < 10 nm | |

Experimental Protocol: CuO Nanorod Synthesis

This protocol is adapted from the thermal decomposition method described by R. Dehghan et al.

-

Precursor Solution Preparation: Prepare a water-based solution of dipicolinic acid (DPA) and L-lysine with a 1:1 molar ratio.

-

Complex Formation: After 10 minutes of agitation, add copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) to achieve a final molar ratio of DPA/L-lysine/copper nitrate of 1/1/0.5. Stir for an additional 10 minutes.

-

Crystallization: Seal the container and let the solution age at room temperature for 24 hours to allow for the formation of blue single crystals of the copper-complex.

-

Isolation: Separate the formed crystals from the solution via filtration.

-

Thermal Decomposition: Calcine the collected crystals in a furnace at 600 °C. This step decomposes the organic components and forms a pure monoclinic CuO phase consisting of nanorods.

Step 2: Conversion of CuO Nanorods to 1D this compound

The CuO nanorod array can be converted into a this compound structure using a safe and efficient liquid-solid strategy, which avoids the use of hazardous HN₃ gas.[5]

Table 2: Quantitative Data for Liquid-Solid Azidation of 1D Precursor

| Parameter | Value / Description | Source |

|---|---|---|

| Reactant | Sodium Azide (NaN₃) Solution | [5] |

| Method | Electro-assisted azidation | [5] |

| Reaction Time | < 40 minutes | [5] |

| Product | Nest-like this compound (CA) film composed of 1D structures | [5] |

| Energy Release | ~1650 J g⁻¹ | [5] |

| Electrostatic Sensitivity (E₅₀) | 0.81 mJ (Significantly less sensitive than CA powder at 0.05 mJ) |[5] |

Experimental Protocol: Electro-assisted Liquid-Solid Azidation

This protocol is based on the strategy developed by W. Zhang et al. for converting CuO nanorod arrays.[5]

-

Electrode Setup: Use the substrate with the synthesized CuO nanorod array as the working electrode in an electrochemical cell.

-

Electrolyte: Use an aqueous solution of sodium azide (NaN₃) as the electrolyte.

-

Azidation: Apply an electrical potential to assist the in situ azidation reaction. The CuO is converted into a nest-like this compound (CA) film.

-

Completion: The entire conversion process can be completed in under 40 minutes.[5]

-

Handling: The resulting CA film is directly integrated on the substrate, making it suitable for micro-device applications without handling sensitive powders.[5]

Caption: Workflow for the synthesis of 1D this compound structures.

Synthesis of Two-Dimensional (2D) this compound Structures

Similar to 1D structures, the most effective method for creating 2D this compound is the in situ conversion of a precursor. A rapid and highly efficient liquid-solid reaction has been developed that transforms a copper hydroxide (B78521) precursor, formed on a copper film, into this compound in minutes.[6]

Step 1: Synthesis of 2D Cu(OH)₂ Precursor on a Copper Film

This step involves the simple preparation of a copper hydroxide layer on a copper substrate, which will then react directly with the azide source.

Table 3: Quantitative Data for 2D Precursor and Azidation

| Parameter | Value / Description | Source |

|---|---|---|

| Substrate | Copper Film | [6] |

| Precursor Formation | Formation of Cu(OH)₂ layer in situ | [6] |

| Azide Source | Hydrazoic acid (HN₃) aqueous solution | [6] |

| Reaction Method | Liquid-Solid Reaction | [6] |

| Reaction Time | ~4 minutes | [6] |

| Product | 2D this compound (CA) Film |[6] |

Experimental Protocol: Rapid Liquid-Solid Synthesis of 2D this compound Film

This protocol is adapted from the method described by Y. Li et al.[6]

-

Precursor Formation: A layer of copper hydroxide (Cu(OH)₂) is first formed on a clean copper film. This can be achieved through various surface treatment methods, such as exposure to an appropriate alkaline solution.

-

Azidation Reaction: Immerse the copper film with the Cu(OH)₂ layer into an aqueous solution of hydrazoic acid (HN₃).

-

Transformation: The Cu(OH)₂ precursor rapidly transforms in situ into a 2D this compound (CA) film.

-

Completion and Isolation: The reaction is complete in approximately 4 minutes. The substrate is then removed from the solution, rinsed with an appropriate solvent (e.g., deionized water followed by ethanol) and dried, yielding a 2D this compound film integrated onto the copper substrate.[6]

Caption: Workflow for the synthesis of 2D this compound films.

Material Characterization

Confirming the successful synthesis and morphology of the this compound nanostructures requires several analytical techniques:

-

X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the final product and confirm the conversion from the precursor (e.g., CuO, Cu(OH)₂) to this compound (CuN₃ and/or Cu(N₃)₂).[7]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the material's surface to verify the morphology, such as the nanorod or film-like structure.[8]

-

Transmission Electron Microscopy (TEM): Used to determine the fine structural details, including the diameter and length of 1D nanostructures and the thickness of 2D films.[9]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can detect the characteristic asymmetric and symmetric vibrations of the N₃⁻ anion, confirming the presence of the azide group in the final product.[7]

Relevance to Drug Development: A Note on Click Chemistry

While the audience for this guide includes drug development professionals, it is critical to distinguish the synthesis of this compound material from its role in synthetic chemistry. The nanostructured energetic material described herein is not used in drug development.

However, the underlying components—copper and azides—are central to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry".[10][11] This reaction is a powerful tool used extensively in drug discovery, bioconjugation, and chemical biology to link molecules together with high efficiency and specificity.[11] In CuAAC, a catalytic amount of a Cu(I) species is used to join an organic azide with a terminal alkyne, forming a stable triazole linkage. The copper nanostructures described in this guide have been investigated as potential recyclable catalysts for these reactions.[12][13] Therefore, while researchers in drug development would not synthesize bulk this compound, the principles of copper-azide reactivity are highly relevant to their field.

References

- 1. Frontiers | Insights Into the Template Effect on Nanostructured CuO Catalysts for Electrochemical CO2 Reduction to CO [frontiersin.org]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. chemistry.unm.edu [chemistry.unm.edu]

- 4. medline.com [medline.com]

- 5. researchgate.net [researchgate.net]

- 6. A Highly Effective Liquid-Solid Reaction for In Situ Preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. One-dimensional CuO nanowire: synthesis, electrical, and optoelectronic devices application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Copper nanoclusters: designed synthesis, structural diversity, and multiplatform applications - Nanoscale (RSC Publishing) DOI:10.1039/D0NR08489A [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preparation of Copper(II) Azide from Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Copper(II) azide (B81097) and its precursor, hydrazoic acid, are extremely sensitive and dangerously explosive compounds. The preparation and handling of these materials should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety measures, including but not limited to, personal protective equipment (PPE), blast shields, and specialized handling equipment. This guide is intended for informational purposes only and does not constitute a recommendation or endorsement for the synthesis of these hazardous materials.

Introduction

Copper(II) azide, Cu(N₃)₂, is a highly energetic inorganic compound that has garnered interest for its potential applications as a primary explosive and in the synthesis of other energetic materials. Its preparation from aqueous solutions is a common approach, primarily involving the metathesis reaction between a water-soluble copper(II) salt and a soluble azide salt. This guide provides a comprehensive overview of the known methods for the synthesis of copper(II) azide in an aqueous medium, with a focus on experimental protocols, data presentation, and the underlying chemical pathways.

Preparation Methods

The synthesis of copper(II) azide from aqueous solutions can be broadly categorized into two main approaches: the reaction of a copper(II) salt with an azide salt, and the in situ formation from a copper precursor and hydrazoic acid.

Metathesis Reaction of Copper(II) Salts and Azide Salts

The most straightforward and commonly cited method for preparing copper(II) azide is the double displacement reaction between a solution of a copper(II) salt and a solution of an azide salt, typically sodium azide. The general reaction is as follows:

Cu²⁺(aq) + 2N₃⁻(aq) → Cu(N₃)₂(s)[1]

The choice of the copper(II) salt (e.g., copper(II) sulfate (B86663), copper(II) nitrate, or copper(II) chloride) can influence the reaction conditions and the purity of the final product. The resulting copper(II) azide is insoluble in water and precipitates out of the solution.[2]

Experimental Protocols:

While detailed, high-yield, and validated protocols for the synthesis of pure copper(II) azide are scarce in publicly available literature due to its hazardous nature, the following general procedures can be inferred from various sources.

Method 1: Using Copper(II) Sulfate and Sodium Azide

This method involves the reaction between aqueous solutions of copper(II) sulfate and sodium azide.

-

Reactants:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium azide (NaN₃)

-

Deionized water

-

-

Procedure:

-

Prepare a dilute aqueous solution of copper(II) sulfate.

-

Separately, prepare a dilute aqueous solution of sodium azide. The molar ratio of sodium azide to copper(II) sulfate should be at least 2:1 to ensure complete reaction of the copper ions.

-

Slowly, and with extreme caution, add the sodium azide solution to the stirred copper(II) sulfate solution. The addition should be done dropwise to control the rate of precipitation and avoid the accumulation of unreacted reagents.

-

A brown precipitate of copper(II) azide will form immediately.[2]

-

Continue stirring for a short period to ensure the reaction goes to completion.

-

The precipitate is then separated by filtration. Note: The handling of the wet precipitate is still hazardous and should be done with appropriate precautions.

-

The filtered copper(II) azide should be washed with deionized water to remove soluble byproducts such as sodium sulfate.

-

Drying of copper(II) azide is extremely dangerous and should not be attempted without specialized equipment and protocols, as the dry compound is highly sensitive to shock, friction, and heat.

-

Method 2: Using Copper(II) Chloride and Sodium Azide

This method is similar to the one using copper(II) sulfate, with copper(II) chloride as the copper source.

-

Reactants:

-

Copper(II) chloride (CuCl₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Hydroxylamine (B1172632) hydrochloride (optional, as mentioned in one source as part of the aqueous solution)[3]

-

-

Procedure:

-

Prepare a dilute aqueous solution of copper(II) chloride. If hydroxylamine hydrochloride is used, it should be dissolved in this solution.

-

Prepare a dilute aqueous solution of sodium azide.

-

Under vigorous stirring, slowly add the sodium azide solution to the copper(II) chloride solution.

-

A precipitate of copper(II) azide will form.

-

Isolate the precipitate by filtration and wash with deionized water.

-

Quantitative Data Summary:

Due to the limited availability of detailed experimental data in the reviewed literature, a comprehensive quantitative table is challenging to construct. However, the following table summarizes the key parameters based on general descriptions.

| Copper(II) Salt | Azide Salt | Molar Ratio (Azide:Cu) | Solvent | Temperature | Observations |

| Copper(II) Sulfate | Sodium Azide | > 2:1 | Water | Room Temperature | Immediate brown precipitate. |

| Copper(II) Chloride | Sodium Azide | > 2:1 | Water (optional Hydroxylamine HCl) | Room Temperature | Formation of a precipitate. |

| Copper(II) Nitrate | Sodium Azide | > 2:1 | Water | Room Temperature | Formation of a precipitate. |

In Situ Preparation from Copper(II) Hydroxide (B78521) and Hydrazoic Acid

A more recent and reportedly rapid method involves the in situ transformation of copper(II) hydroxide into copper(II) azide using a hydrazoic acid solution. This liquid-solid reaction is claimed to be highly efficient.

-

Reactants:

-

Copper(II) hydroxide (Cu(OH)₂)

-

Hydrazoic acid (HN₃) aqueous solution

-

-

Procedure:

-

Prepare an aqueous solution of hydrazoic acid. Extreme caution is required as hydrazoic acid is highly toxic and explosive.

-

Introduce solid copper(II) hydroxide to the hydrazoic acid solution.

-

The transformation to copper(II) azide is reported to be complete in as little as 4 minutes at room temperature.[4]

-

The resulting solid copper(II) azide is then separated from the solution.

-

Quantitative Data Summary:

| Copper Precursor | Azidating Agent | Reaction Time | Solvent | Temperature |

| Copper(II) Hydroxide | Hydrazoic Acid (aq) | ~ 4 minutes | Water | Room Temperature |

Signaling Pathways and Experimental Workflows

Chemical Reaction Pathways

The synthesis of copper(II) azide from aqueous solutions primarily follows straightforward ionic reaction pathways.

Caption: Reaction Pathway for Copper(II) Azide Synthesis

Experimental Workflow

The general workflow for the preparation of copper(II) azide via the metathesis reaction involves the careful mixing of reactant solutions, precipitation, and isolation of the product.

Caption: General Experimental Workflow

Safety Considerations

The synthesis and handling of copper(II) azide present extreme safety hazards.

-

Explosion Risk: Copper(II) azide is a highly sensitive primary explosive. It can detonate upon exposure to shock, friction, heat, or static discharge. The dry material is significantly more dangerous than the wet precipitate.

-

Toxicity: Azide compounds are highly toxic. Ingestion or inhalation can be fatal. Hydrazoic acid, which can be formed by the acidification of azide solutions, is a highly toxic and volatile explosive gas.

-

Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment, including safety glasses, a face shield, and heavy-duty gloves.

-

Employ blast shields and work with the smallest possible quantities of material.

-

Avoid the use of metal spatulas or ground glass joints, as friction can initiate detonation. Use non-sparking tools made of materials like plastic or ceramic.

-

Never store dry copper(II) azide. It should be kept wet and stored under appropriate conditions, away from incompatible materials.

-

All waste containing azide ions must be properly neutralized before disposal to prevent the formation of explosive metal azides in plumbing.

-

Conclusion

The preparation of copper(II) azide from aqueous solutions is a well-established but hazardous process. The primary method involves the metathesis of a copper(II) salt with sodium azide, leading to the precipitation of the product. A more recent in situ method utilizing copper(II) hydroxide and hydrazoic acid offers a potentially faster route. Due to the extreme sensitivity and toxicity of copper(II) azide, all synthetic and handling procedures must be conducted with the utmost care and adherence to strict safety protocols. Further research is needed to develop safer and more controlled methods for the synthesis of this energetic material, along with detailed and validated experimental procedures that include comprehensive quantitative data.

References

understanding the chemical formula and molar mass of Cu(N₃)₂

Detailed Experimental Protocol: Synthesis of Cu(N₃)₂

Objective: To synthesize copper(II) azide via precipitation reaction between copper(II) nitrate and sodium azide.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ethanol

Equipment:

-

Two beakers

-

Magnetic stirrer and stir bar

-

Brinell or Büchner funnel

-

Filter paper

-

Wash bottle

-

Drying apparatus (desiccator or vacuum oven at low temperature)

Procedure:

-

Prepare Reactant Solutions:

-

Solution A: Dissolve a precisely weighed amount of copper(II) nitrate trihydrate in a minimal amount of deionized water in a beaker with constant stirring until fully dissolved.

-

Solution B: In a separate beaker, dissolve a stoichiometric amount of sodium azide in deionized water.

-

-

Precipitation:

-

Place the beaker containing Solution A on a magnetic stirrer.

-

Slowly and carefully add Solution B dropwise to Solution A under vigorous stirring.

-

The immediate formation of a brown precipitate, copper(II) azide, will be observed.

-

-

Isolation and Washing:

-

Once the addition is complete, allow the suspension to stir for an additional 10-15 minutes to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration using a Brinell or Büchner funnel.

-

Wash the collected solid first with cold deionized water and then with ethanol to remove any unreacted soluble salts and to aid in drying.

-

-

Drying:

-

Carefully transfer the filtered product to a suitable container.

-

Dry the compound in a desiccator under vacuum. Avoid heating as Cu(N₃)₂ is thermally unstable.

-

Safety Precaution: Copper(II) azide is a contact explosive and must be handled with extreme caution. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a blast shield. All operations should be conducted on a small scale in a fume hood.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Copper(II) Azide.

Reactivity and Decomposition

The most critical characteristic of Cu(N₃)₂ is its extreme sensitivity to impact, friction, and electrostatic discharge, classifying it as a primary explosive.

Explosive Decomposition

Upon initiation, copper(II) azide decomposes rapidly and exothermically to produce copper metal and nitrogen gas. This rapid release of gas is the basis of its explosive power.

Decomposition Reaction: Cu(N₃)₂(s) → Cu(s) + 3 N₂(g)

Caption: Decomposition pathway of Copper(II) Azide.

Chemical Destruction

For safe disposal, copper(II) azide can be destroyed by reacting it with concentrated nitric acid. This reaction produces non-explosive products: copper(II) nitrate, nitrogen gas, and nitrogen oxides.

Stabilization and Modern Applications

Due to its high sensitivity, pure Cu(N₃)₂ is unsuitable for most applications. However, modern research focuses on stabilizing it through the formation of energetic coordination complexes (ECCs). By coordinating copper(II) azide with nitrogen-rich ligands, such as tetrazoles or triazoles, the compound's sensitivity can be significantly reduced without compromising its high performance.

This approach blocks coordination sites on the copper ion, altering the crystal structure and increasing stability. These stabilized complexes are promising candidates for replacing toxic lead-based primary explosives like lead azide and lead styphnate in initiation systems.